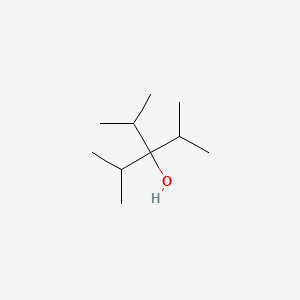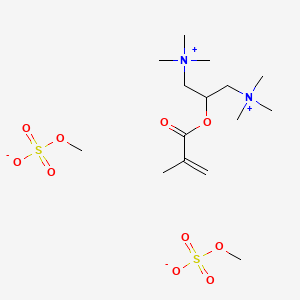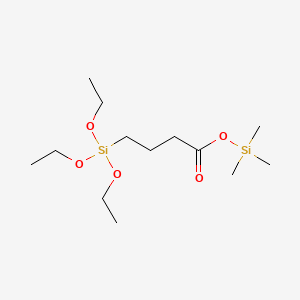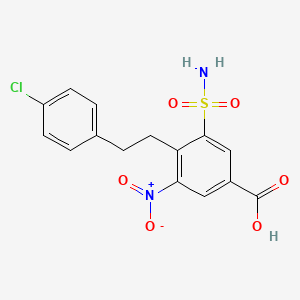
3-Isopropyl-2,4-dimethyl-3-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2,4-dimethyl-3-pentanol is an organic compound classified as a tertiary alcohol It has the molecular formula C10H22O and is known for its unique structure, which includes an isopropyl group and two methyl groups attached to a pentanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Isopropyl-2,4-dimethyl-3-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) reacts with a suitable ketone (like 2,4-dimethyl-3-pentanone) to form the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process requires specific catalysts, such as palladium or platinum, and is conducted under high pressure and temperature to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-2,4-dimethyl-3-pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2,4-Dimethyl-3-pentanone or 2,4-dimethylpentanoic acid.
Reduction: Corresponding alkanes or secondary alcohols.
Substitution: Halogenated derivatives like 3-isopropyl-2,4-dimethyl-3-pentyl chloride.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2,4-dimethyl-3-pentanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-2,4-dimethyl-3-pentanol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in various chemical environments. The hydroxyl group can act as a nucleophile, participating in substitution and elimination reactions, while the alkyl groups provide steric hindrance, affecting the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-3-pentanol: Similar structure but lacks the isopropyl group.
3-Pentanol: A simpler alcohol with fewer methyl groups.
2,4-Dimethyl-3-pentanone: The ketone analog of 3-Isopropyl-2,4-dimethyl-3-pentanol.
Uniqueness
This compound is unique due to its combination of an isopropyl group and two methyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and interactions.
Eigenschaften
CAS-Nummer |
51200-83-0 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,4-dimethyl-3-propan-2-ylpentan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7(2)10(11,8(3)4)9(5)6/h7-9,11H,1-6H3 |
InChI-Schlüssel |
IFXNWIUSZUHIDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)C)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)





![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)



